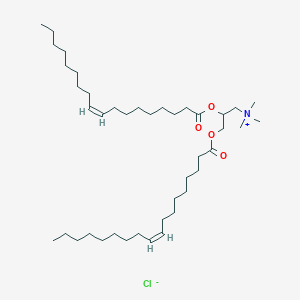

多塔氯化物

描述

DOTAP chloride is a useful and effective cationic lipid for transient and stable transfection of DNA (plasmids, bacmids) and modified nucleic acids (antisense oligonucleotides) without the use of helper lipid .

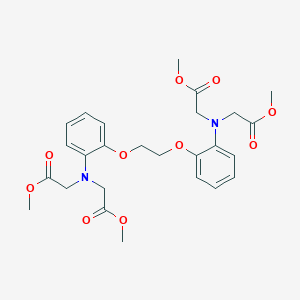

Synthesis Analysis

The commercial material used for fabric softening is formed by the di-esterification of 2,3-epoxypropyltrimethylammoniumchloride (EPTAC) with partially hydrogenated palm oil and as such contains a mixture of fatty acid tails; palmitic (saturated C16), stearic (saturated C18), oleic (monounsaturated C18) and linoleic (polyunsaturated) . The synthesis of N-methyl-trideuterated (S)-DOTAP chloride and iodide was described by Leventis and Silvus for unlabeled, racemic DOTAP chloride .Molecular Structure Analysis

The key structural element of DOTAP is its quaternary ammonium headgroup that is responsible for interactions with both nucleic acids and target cell membranes . The structure of DOTAP and how it interacts with halide counterions was examined using x-ray and neutron diffraction techniques .Chemical Reactions Analysis

DOTAP encapsulates the nucleic acids to form a stable complex spontaneously by means of electrostatic interaction . The counterion strongly affects both lipid packing and hydration of DOTAP .Physical And Chemical Properties Analysis

DOTAP chloride has a molecular weight of 698.54 . It is a white to off-white solid . It is soluble in DMSO .科学研究应用

Liposome Preparation

DOTAP chloride is used for the preparation of cationic liposomes . Liposomes are spherical vesicles that have at least one lipid bilayer. They can be used to deliver drugs and genetic material into a cell .

Liposome-DNA Complex Formation

DOTAP chloride is also used in the formation of liposome-DNA complexes . These complexes are used in gene therapy as they can deliver therapeutic DNA or RNA into cells .

Tumor Necrosis Factor α (TNF- α) Production Assessment

DOTAP chloride has been used to assess tumor necrosis factor α (TNF- α) production . TNF-α is a cell signaling protein involved in systemic inflammation and is one of the cytokines that make up the acute phase reaction .

Transfection of DNA, RNA, and Oligonucleotides

DOTAP chloride is used in the transfection of DNA, RNA, and oligonucleotides . Transfection is the process of deliberately introducing nucleic acids into cells .

Lipid Nanoparticles (LNPs) and Nanostructured Lipid Carriers (NLCs) Development

DOTAP chloride is used in the development of Lipid Nanoparticles (LNPs) and Nanostructured Lipid Carriers (NLCs) . These are used for drug delivery and gene therapy .

mRNA Vaccine Development

DOTAP chloride is used in the development of mRNA vaccines . mRNA vaccines teach our cells how to make a protein that triggers an immune response .

Drug Delivery System Development

DOTAP chloride is used in the development of drug delivery systems . These systems are engineered technologies for the targeted delivery and/or controlled release of therapeutic agents .

Insertion of Carbon Nanotubes into Liposomes

DOTAP chloride is used to increase the quantity of Carbon Nanotubes (CNTs) inserted into liposome vesicles . This enhances membrane permeability, contributing to the higher permeability of thin-film nanocomposite (TFN) membranes .

作用机制

Target of Action

Dotap chloride, also known as 1,2-dioleoyl-3-trimethylammonium propane, is a synthetic cationic lipid . The primary targets of Dotap chloride are nucleic acids and target cell membranes . The key structural element of Dotap chloride is its quaternary ammonium headgroup, which is responsible for interactions with these targets .

Mode of Action

Dotap chloride interacts with its targets by forming stable cationic liposomes in solution . These liposomes readily absorb DNA and other negatively charged organic compounds . The DNA-laden liposomes can then be added directly to cell culture medium, where they combine with the cell membrane and release their payload into the cell .

Biochemical Pathways

The biochemical pathways affected by Dotap chloride involve the transfection of DNA, RNA, and other negatively charged molecules into eukaryotic cells . This process is facilitated by the formation of stable cationic liposomes, which absorb the negatively charged molecules and deliver them into the cells .

Result of Action

The result of Dotap chloride’s action is the efficient transfection of cells with DNA, RNA, and other negatively charged molecules . These complexes fuse with the cell membrane and release DNA into the cytoplasm . The cells are transfected efficiently without cytotoxic effects .

Action Environment

The action environment of Dotap chloride can influence its efficacy and stability. For instance, the choice of counterion strongly affects both lipid packing and hydration of Dotap, which are important considerations for its usage in transfection . Furthermore, the solubility of Dotap chloride in water solutions is affected by the binding of the counterion to the headgroup .

安全和危害

未来方向

属性

IUPAC Name |

2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H80NO4.ClH/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41(44)46-39-40(38-43(3,4)5)47-42(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;/h20-23,40H,6-19,24-39H2,1-5H3;1H/q+1;/p-1/b22-20-,23-21-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSXTUUUQYQYKCR-LQDDAWAPSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H80ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

698.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dotap chloride | |

CAS RN |

132172-61-3 | |

| Record name | Dotap chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132172613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DOTAP CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3R78UC794Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

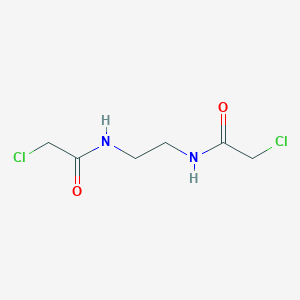

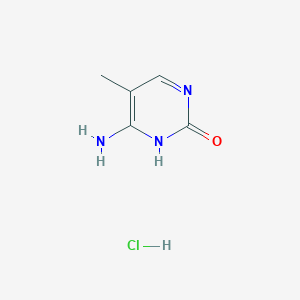

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。